molecular formula C12H13BrN2O2S B597958 Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate CAS No. 1244041-71-1

Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate

Cat. No. B597958
CAS RN: 1244041-71-1
M. Wt: 329.212
InChI Key: BIRRUNIKTIVYSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tert-butyl benzo[d]thiazol-2-ylcarbamate involves the reaction of 2-aminobenzenethiol with tert-butyl chloroformate in the presence of triethylamine. The resulting product is then treated with carbonyldiimidazole to form Tert-butyl benzo[d]thiazol-2-ylcarbamate. The overall yield of this process is around 50%.


Molecular Structure Analysis

The molecular formula of Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate is C12H14BrN2O2S . It has a molecular weight of 330.23 . The InChI code is 1S/C12H14BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6,18H,1-3H3,(H,14,15,16) .


Chemical Reactions Analysis

The synthesis of Tert-butyl benzo[d]thiazol-2-ylcarbamate involves the reaction of 2-aminobenzenethiol with tert-butyl chloroformate in the presence of triethylamine. The resulting product is then treated with carbonyldiimidazole to form Tert-butyl benzo[d]thiazol-2-ylcarbamate.


Physical And Chemical Properties Analysis

Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate has a molecular weight of 330.23 . The storage temperature is 28 C .

Scientific Research Applications

Salt and Co-crystal Formation

Research on the non-covalent interactions between the organic base of 6-bromobenzo[d]thiazol-2-amine, a closely related compound, and various carboxylic acids has enhanced understanding of binding mechanisms, leading to the preparation of anhydrous and hydrated multicomponent organic acid–base adducts. These studies are crucial for the development of new pharmaceuticals and materials with specific crystal packing and supramolecular structures (Jin et al., 2012).

Organic Light Emitting Diode (OLED) Development

The investigation into the reversible excited-state intramolecular proton transfer (ESIPT) mechanism in new thiazolo[5,4-d]thiazole ESIPT systems, incorporating tert-butyl groups, has facilitated the development of white organic light-emitting diodes (WOLEDs). This research contributes to advances in display and lighting technologies, offering insights into tuning emission from blue to yellow via white-light luminescence (Zhang et al., 2016).

Safety and Hazards

The safety information for Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRRUNIKTIVYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate

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